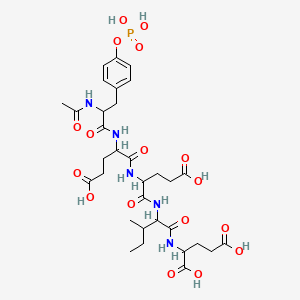

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

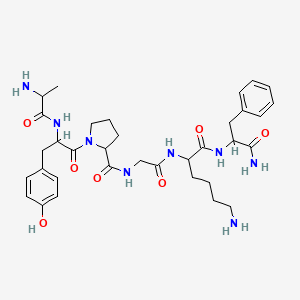

N-Acétyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu est un ligand phosphopeptidique connu pour sa forte affinité pour le domaine SH2 de Src. Ce composé se caractérise par la présence d'un résidu de tyrosine phosphorylé et de multiples résidus d'acide glutamique, ce qui en fait un inhibiteur puissant des interactions protéine-protéine SH3-SH2-phosphoprotéine .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles

La synthèse de N-Acétyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu implique l'assemblage pas à pas de la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Le processus commence généralement par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. La phosphorylation du résidu tyrosine est réalisée à l'aide d'agents phosphorylants spécifiques dans des conditions contrôlées. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de Production Industrielle

Bien que les méthodes détaillées de production industrielle ne soient pas facilement disponibles, les principes de la SPPS et de la purification des peptides sont généralement évolutifs. La production industrielle impliquerait des synthétiseurs peptidiques automatisés et des systèmes HPLC à grande échelle pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions

N-Acétyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu subit principalement des réactions de phosphorylation et de déphosphorylation. Le résidu de tyrosine phosphorylé peut être ciblé par les phosphatases, conduisant à une déphosphorylation. De plus, le composé peut participer à l'hydrolyse de la liaison peptidique dans des conditions acides ou enzymatiques .

Réactifs et Conditions Courantes

Phosphorylation: Agents phosphorylants tels que les phosphoramidites ou les dérivés de l'acide phosphorique.

Déphosphorylation: Phosphatases dans des conditions physiologiques.

Hydrolyse: Conditions acides (par exemple, l'acide trifluoroacétique) ou enzymes protéolytiques

Principaux Produits

Peptide Déphosphorylé: Résultat de l'action des phosphatases.

Fragments Hydrolysés: Résultat du clivage de la liaison peptidique

Applications de la Recherche Scientifique

N-Acétyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu a plusieurs applications dans la recherche scientifique :

Chimie: Utilisé comme composé modèle pour étudier les mécanismes de phosphorylation et de déphosphorylation.

Biologie: Sert d'outil pour étudier les interactions protéine-protéine, en particulier celles impliquant le domaine SH2 de Src.

Médecine: Applications thérapeutiques potentielles dans le ciblage des voies associées à la kinase Src, qui sont impliquées dans le cancer et d'autres maladies.

Industrie: Utilisé dans le développement d'inhibiteurs à base de peptides et comme composé de référence dans les techniques analytiques

Mécanisme d'Action

N-Acétyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu exerce ses effets en se liant au domaine SH2 de Src avec une forte affinité. Cette liaison bloque l'interaction de Src avec d'autres protéines, telles que EGFR et FAK, inhibant ainsi les voies de signalisation en aval. Le résidu de tyrosine phosphorylé est crucial pour cette interaction, car il imite les ligands naturels contenant des phosphotyrosines du domaine SH2 .

Applications De Recherche Scientifique

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu has several applications in scientific research:

Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.

Biology: Serves as a tool to investigate protein-protein interactions, particularly those involving the src SH2 domain.

Medicine: Potential therapeutic applications in targeting src kinase-related pathways, which are implicated in cancer and other diseases.

Industry: Utilized in the development of peptide-based inhibitors and as a reference compound in analytical techniques

Mécanisme D'action

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu exerts its effects by binding to the src SH2 domain with high affinity. This binding blocks the interaction of src with other proteins, such as EGFR and FAK, thereby inhibiting downstream signaling pathways. The phosphorylated tyrosine residue is crucial for this interaction, as it mimics the natural phosphotyrosine-containing ligands of the SH2 domain .

Comparaison Avec Des Composés Similaires

Composés Similaires

Phosphopeptides: Autres peptides contenant des résidus de tyrosine phosphorylés.

Ligands du domaine SH2 de Src: Composés qui se lient spécifiquement au domaine SH2 de Src.

Unicité

N-Acétyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu est unique en raison de sa séquence spécifique et de ses modifications, qui confèrent une forte affinité et une spécificité pour le domaine SH2 de Src. Cela en fait un outil précieux pour étudier les voies de signalisation liées à Src et développer des inhibiteurs ciblés .

Propriétés

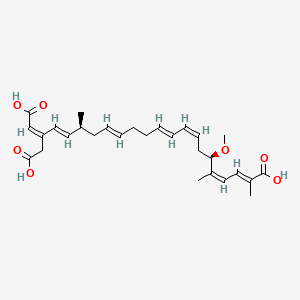

Formule moléculaire |

C32H46N5O17P |

|---|---|

Poids moléculaire |

803.7 g/mol |

Nom IUPAC |

2-[[2-[[2-[[2-[[2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53) |

Clé InChI |

QQEKQSBIEKQXQS-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)

![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)

![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)

![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)

![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)

![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)